4-(Methylsulphonylamino)phenylacetic acid
Overview
Description
“4-(Methylsulphonylamino)phenylacetic acid” is a chemical compound with the CAS Number: 56205-88-01. It has a molecular weight of 229.261 and its IUPAC name is {4-[(methylsulfonyl)amino]phenyl}acetic acid1. It is a solid at room temperature1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “4-(Methylsulphonylamino)phenylacetic acid”. However, it’s worth noting that it is an intermediate used to prepare heterocyclic diaryl compounds as selective COX-2 inhibitors2.Molecular Structure Analysis
The InChI code for “4-(Methylsulphonylamino)phenylacetic acid” is 1S/C9H11NO4S/c1-15(13,14)10-8-4-2-7(3-5-8)6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12)1. This indicates the molecular structure of the compound.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “4-(Methylsulphonylamino)phenylacetic acid”.Physical And Chemical Properties Analysis
“4-(Methylsulphonylamino)phenylacetic acid” is a solid at room temperature1. It has a molecular weight of 229.261 and is slightly soluble in water3.
Scientific Research Applications
Synthesis and Structure Elucidation
The compound has been used in the synthesis and structure elucidation of various derivatives with significant biological activities. For instance, it has been involved in the preparation of phenylamides with immunological activity. These compounds were found to inhibit immune responses and are potentially useful in medical applications like organ transplantation and combating pathogen invasion (Ryng et al., 1997).
Chemical Synthesis and Production
In chemical synthesis, derivatives of 4-(Methylsulphonylamino)phenylacetic acid have been synthesized through various chemical reactions, serving as precursors or intermediates in the production of other complex compounds. For instance, a synthesis process using piperonal aldehyde as the raw material was developed to produce certain derivatives with high purity and considerable yield (Han Xue-lian, 2007). Moreover, the photochemistry of similar compounds like 4-(methylthio)phenylacetic acid has been studied, revealing complex photolysis mechanisms and various photoproducts, which are essential for understanding the compound's behavior under light exposure and its potential applications in photochemistry (Filipiak et al., 2005).
Biological Activity and Applications
Compounds derived from 4-(Methylsulphonylamino)phenylacetic acid have been explored for their biological activities. For example, rofecoxib analogs, expected to have anti-inflammatory activity, were synthesized through a reaction involving a derivative of 4-(Methylsulphonylamino)phenylacetic acid (Abdellatif et al., 2013). Similarly, other derivatives were synthesized with the expectation of antiinflammatory activity, indicating the compound's role in developing potential anti-inflammatory drugs (Abdellatif et al., 2013).
Safety And Hazards
The safety information for “4-(Methylsulphonylamino)phenylacetic acid” indicates that it has the following hazard statements: H302-H315-H319-H3351. This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation4.
Future Directions
Unfortunately, I couldn’t find specific information on the future directions of “4-(Methylsulphonylamino)phenylacetic acid”. However, given its role as an intermediate in the synthesis of COX-2 inhibitors, it may continue to be important in the development of new pharmaceuticals2.
properties
IUPAC Name |
2-[4-(methanesulfonamido)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-15(13,14)10-8-4-2-7(3-5-8)6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTWMOUDEJBNAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378766 | |
Record name | {4-[(Methanesulfonyl)amino]phenyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulphonylamino)phenylacetic acid | |
CAS RN |
56205-88-0 | |
Record name | {4-[(Methanesulfonyl)amino]phenyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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